molecular formula C25H26N2O2 B11043766 1,4',4',6'-tetramethyl-4-(phenylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

1,4',4',6'-tetramethyl-4-(phenylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

Cat. No.: B11043766
M. Wt: 386.5 g/mol
InChI Key: DEXPSKVGTAHODO-UHFFFAOYSA-N
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Description

4-BENZOYL-1,4’,4’,6’-TETRAMETHYL-4’H-SPIRO[PYRROLIDINE-3,1’-PYRROLO[3,2,1-IJ]QUINOLIN]-2’-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 4-BENZOYL-1,4’,4’,6’-TETRAMETHYL-4’H-SPIRO[PYRROLIDINE-3,1’-PYRROLO[3,2,1-IJ]QUINOLIN]-2’-ONE involves multiple steps. One common synthetic route includes the reaction of pyrrolo[3,2,1-ij]quinoline-1,2-diones with methyl (het)aryl ketones to form 1-(het)arylmethylidenepyrroloquinolin-2-ones. This intermediate then undergoes a 1,3-dipolar cycloaddition with azomethine ylide, generated from sarcosine and paraformaldehyde, to yield the final spiro compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, as an anticoagulant, it inhibits blood coagulation factors Xa and XIa by binding to their active sites, preventing the formation of blood clots . The spiro structure allows for a unique mode of binding, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Similar compounds include other spiro derivatives of pyrroloquinolin-2-ones, such as:

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

4'-benzoyl-1',9,11,11-tetramethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C25H26N2O2/c1-16-13-24(2,3)27-21-18(16)11-8-12-19(21)25(23(27)29)15-26(4)14-20(25)22(28)17-9-6-5-7-10-17/h5-13,20H,14-15H2,1-4H3

InChI Key

DEXPSKVGTAHODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C4(C2=O)CN(CC4C(=O)C5=CC=CC=C5)C)(C)C

Origin of Product

United States

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